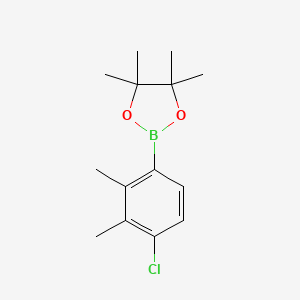

4-Chloro-2,3-dimethylphenylboronic acid pinacol ester

CAS No.: 2121514-19-8

Cat. No.: VC11676000

Molecular Formula: C14H20BClO2

Molecular Weight: 266.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-19-8 |

|---|---|

| Molecular Formula | C14H20BClO2 |

| Molecular Weight | 266.57 g/mol |

| IUPAC Name | 2-(4-chloro-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BClO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |

| Standard InChI Key | DFVMKWDRRRRQQQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound is 2-(4-chloro-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting its bicyclic pinacol ester moiety and substituted aromatic ring. The boron atom is coordinated within a 1,3,2-dioxaborolane ring, which stabilizes the boronic acid derivative against protodeboronation. Key structural features include:

-

A 4-chloro substituent on the phenyl ring, enhancing electrophilic reactivity.

-

2,3-dimethyl groups, which sterically hinder undesired side reactions during coupling.

-

A pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), improving solubility in organic solvents and stability under ambient conditions.

The canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)C, and the InChIKey is DFVMKWDRRRRQQQ-UHFFFAOYSA-N.

Physicochemical Characteristics

Physical properties are derived from analogous pinacol esters and experimental data :

| Property | Value |

|---|---|

| Molecular Weight | 266.57 g/mol |

| Density | ~0.98 g/cm³ (estimated) |

| Boiling Point | Not reported (decomposes) |

| Melting Point | 56–58°C (similar compounds) |

| Flash Point | >130°C |

| Solubility | Soluble in THF, DME, DCM |

The compound’s stability under reflux conditions in ethers (e.g., 1,2-dimethoxyethane) makes it suitable for high-temperature reactions .

Synthesis and Optimization

Conventional Synthesis Route

The synthesis involves esterification of the parent boronic acid with pinacol (2,3-dimethyl-2,3-butanediol):

-

Parent Boronic Acid Preparation: 4-Chloro-2,3-dimethylphenylboronic acid is synthesized via lithiation of 1-bromo-4-chloro-2,3-dimethylbenzene followed by treatment with trimethyl borate.

-

Esterification: The boronic acid reacts with pinacol in diethyl ether under anhydrous conditions. The mixture is stirred overnight at room temperature, concentrated under reduced pressure, and purified via flash chromatography.

Alternative Method from Patent Literature

A patent (CN104114562A) describes a related approach for synthesizing chloro-fluoro-substituted phenylboronic acid pinacol esters :

-

Lithiation: 1-Chloro-3-fluoro-2-substituted benzene is treated with lithium alkylides (e.g., LDA) at -78°C.

-

Borylation: The lithiated intermediate reacts with triisopropyl borate, yielding a borate complex.

-

Acidification and Esterification: Hydrolysis with aqueous acid generates the boronic acid, which is then esterified with pinacol .

While this method targets fluoro-substituted analogs, it highlights the versatility of lithiation-borylation strategies for sterically hindered arylboronates.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application is in palladium-catalyzed cross-coupling reactions, forming biaryl structures essential for pharmaceuticals and agrochemicals. For example:

-

Coupling with aryl halides (e.g., bromides, iodides) produces 4-chloro-2,3-dimethylbiaryl derivatives, which serve as intermediates in drug candidates targeting kinase inhibition .

-

A case study demonstrated its use in synthesizing 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, a triazine-based kinase inhibitor precursor, achieving an 83% yield under optimized conditions .

Comparison with Analogous Boronates

Recent Developments and Future Directions

Process Optimization

Recent efforts focus on catalyst recycling and solvent-free conditions to enhance sustainability. For instance, palladium nanoparticles immobilized on magnetic supports have shown promise in reducing metal leaching during Suzuki couplings.

Expanding Substrate Scope

Researchers are exploring couplings with heteroaryl halides (e.g., pyridyl bromides) to access nitrogen-containing biaryls, which are prevalent in antiviral agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume